

using 4-Bromo-3-fluoro-2-hydroxybenzaldehyde in organic synthesis

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Compound of Interest

Compound Name: 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

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An In-Depth Guide to the Synthetic Utility of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde**

Authored by: Senior Application Scientist Introduction: A Multifaceted Building Block in Modern Organic Synthesis

4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a highly functionalized aromatic compound that serves as a versatile and powerful intermediate in organic synthesis. Its strategic arrangement of four distinct functional groups—a reactive aldehyde, an acidic hydroxyl group, and two different halogens (bromo and fluoro) at specific positions—offers chemists a rich platform for molecular elaboration. This unique constitution allows for a series of selective and orthogonal transformations, making it a valuable precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[\[1\]](#)[\[2\]](#)

The bromine atom at the 4-position is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[\[3\]](#) The fluorine atom at the 3-position, adjacent to the activating hydroxyl and aldehyde groups, influences the electronic properties of the ring and provides a site for potential nucleophilic aromatic substitution (SNAr).[\[4\]](#)[\[5\]](#) The salicylaldehyde motif (the ortho-hydroxybenzaldehyde core) is a classic precursor for the synthesis of Schiff bases, coumarins,

and other heterocyclic systems through reactions involving both the hydroxyl and aldehyde functionalities.[\[6\]](#)[\[7\]](#)

This application note provides a comprehensive overview of the synthetic applications of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde**, complete with detailed protocols and mechanistic insights to guide researchers in leveraging its full synthetic potential.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

Property	Value	Reference(s)
CAS Number	1427373-29-2	[8] [9]
Molecular Formula	C ₇ H ₄ BrFO ₂	[2] [9]
Molecular Weight	219.01 g/mol	[2] [10]
Appearance	White to Yellow Solid/Powder	[2]
Purity	≥97%	[9]
Storage Conditions	4°C, under inert gas (e.g., Nitrogen)	[9]
InChI Key	BCHBVHMSOBXQFC-UHFFFAOYSA-N	[9]

Application I: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed oxidative addition steps, allowing for selective functionalization at the C4 position.[\[3\]](#) This makes **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** an excellent substrate for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Scientific Rationale: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and tolerance of a wide range of functional groups. The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

- Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.
- Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[\[11\]](#)

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Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde-3-fluoro-2-ol

This protocol describes the Suzuki-Miyaura coupling of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** with 4-methylphenylboronic acid.

Materials & Reagents:

- **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** (1.0 mmol, 219 mg)
- 4-Methylphenylboronic acid (1.2 mmol, 163 mg)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 mmol, 35 mg)
- Potassium Carbonate (K_2CO_3) (2.5 mmol, 345 mg)
- 1,4-Dioxane (8 mL)

- Deionized Water (2 mL)
- Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (for work-up)
- Hexane, Silica Gel (for chromatography)

Procedure:

- To a 25 mL round-bottom flask, add **4-Bromo-3-fluoro-2-hydroxybenzaldehyde**, 4-methylphenylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add the degassed solvents (8 mL of 1,4-dioxane and 2 mL of water) via syringe.
- Add the catalyst, $\text{Pd}(\text{PPh}_3)_4$, to the stirring suspension.
- Heat the reaction mixture to 90 °C and maintain stirring under the inert atmosphere for 12 hours. Monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and dilute with 20 mL of ethyl acetate.
- Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.

Application II: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The aromatic ring of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** is electron-deficient due to the inductive and resonance effects of the aldehyde group. This electronic feature activates the

ring towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).

Scientific Rationale: The Addition-Elimination Mechanism

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.^[4] The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack. The C-F bond is often more reactive in SNAr than other C-halogen bonds because the high electronegativity of fluorine strongly polarizes the carbon atom, making it more electrophilic and thus more susceptible to nucleophilic attack.^{[5][12]} The subsequent elimination of the fluoride ion is a rapid step that restores the aromaticity of the ring.^[12]

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Protocol: Synthesis of 4-Bromo-2-hydroxy-3-(piperidin-1-yl)benzaldehyde

This protocol details the SNAr reaction with piperidine as the nucleophile.

Materials & Reagents:

- **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** (1.0 mmol, 219 mg)
- Piperidine (2.0 mmol, 0.2 mL)
- Potassium Carbonate (K_2CO_3) (2.0 mmol, 276 mg)
- Dimethylformamide (DMF) (5 mL)
- Diethyl ether, 1M HCl, Saturated $NaHCO_3$ solution (for work-up)

Procedure:

- In a sealed tube, dissolve **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** in 5 mL of DMF.
- Add potassium carbonate and piperidine to the solution.
- Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
- After cooling to room temperature, pour the reaction mixture into 30 mL of water and extract with diethyl ether (3 x 20 mL).
- Combine the organic extracts and wash with 1M HCl (2 x 15 mL) to remove excess piperidine, followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
- The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Application III: Condensation Reactions of the Aldehyde Moiety

The aldehyde functional group is a versatile electrophile, readily participating in condensation reactions to form new C=N or C=C bonds. The formation of Schiff bases (imines) is a particularly robust and high-yielding transformation.

Scientific Rationale: Schiff Base Formation

The reaction of an aldehyde with a primary amine yields a Schiff base (or imine). The reaction typically proceeds in two stages:

- Addition: The nucleophilic amine attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate.
- Elimination: The hemiaminal, which is often unstable, eliminates a molecule of water to form the stable C=N double bond of the imine. This step is often catalyzed by a trace amount of acid.

Derivatives of salicylaldehyde are known to form Schiff bases that can act as ligands for metal complexes or possess inherent biological activities, such as antimicrobial or anticancer properties.[6]

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Protocol: Synthesis of a Schiff Base with Aniline

This protocol outlines the synthesis of 2-((phenylimino)methyl)-5-bromo-6-fluorophenol.

Materials & Reagents:

- **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** (1.0 mmol, 219 mg)
- Aniline (1.0 mmol, 91 μ L)
- Absolute Ethanol (10 mL)
- Glacial Acetic Acid (1-2 drops, catalyst)

Procedure:

- Dissolve **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
- To this solution, add aniline followed by 1-2 drops of glacial acetic acid.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours.
- A precipitate often forms as the reaction progresses.
- After the reflux period, cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

- Dry the product under vacuum to obtain the pure Schiff base, which is often of sufficient purity without further chromatography.

Conclusion

4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a strategically designed synthetic intermediate that offers multiple, distinct reaction sites. Its utility in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and classical condensation reactions allows for the efficient construction of complex and diverse molecular architectures. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers aiming to incorporate this versatile building block into their synthetic programs, facilitating innovation in drug discovery and materials science.

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